molecular formula C14H10F2N4O2S B2419197 N-[(2,4-difluorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide CAS No. 1251675-07-6

N-[(2,4-difluorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide

Cat. No.: B2419197
CAS No.: 1251675-07-6
M. Wt: 336.32
InChI Key: LHALPIKPPXFZPA-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide is a useful research compound. Its molecular formula is C14H10F2N4O2S and its molecular weight is 336.32. The purity is usually 95%.
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Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N4O2S/c1-7-18-13(22-20-7)11-6-23-14(19-11)12(21)17-5-8-2-3-9(15)4-10(8)16/h2-4,6H,5H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHALPIKPPXFZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CSC(=N2)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds, including those with similar structures, can bind with high affinity to multiple receptors. This suggests that the compound may interact with various biological targets, contributing to its potential therapeutic effects.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds, it is likely that the compound influences multiple biochemical pathways

Pharmacokinetics

The compound’s physical properties, such as its melting point, boiling point, density, and solubility, have been reported. These properties can influence the compound’s bioavailability and pharmacokinetics.

Action Environment

The compound is reported to be sensitive to air, suggesting that exposure to air could affect its stability and, potentially, its efficacy

Biological Activity

N-[(2,4-difluorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H10_{10}F2_{2}N4_{4}O2_{2}S
  • Molecular Weight : 314.31 g/mol

The biological activity of this compound is primarily attributed to its structural components, notably the thiazole and oxadiazole rings. These moieties are known for their roles in enhancing the pharmacological properties of compounds. The thiazole ring contributes to the compound's ability to interact with various biological targets, while the oxadiazole moiety is associated with increased cytotoxicity against cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole and oxadiazole exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia). The IC50_{50} values for these compounds often fall within the micromolar range, indicating potent activity .
CompoundCell LineIC50_{50} (µM)
5aMCF-70.65
5bU9372.41

Anti-Infective Properties

In addition to anticancer activity, compounds containing thiazole and oxadiazole rings have shown promise against infectious diseases. For example:

  • Trypanocidal Activity : Some derivatives have been evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Structural modifications have been shown to enhance their trypanocidal activity significantly .

Case Studies and Research Findings

Several studies have focused on the biological activity of N-substituted thiazoles and oxadiazoles:

  • Study on Oxadiazole Derivatives : A study published in MDPI highlighted that several oxadiazole derivatives exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin when tested against leukemia cell lines .
  • Thiazole as Antitumor Agents : Research indicated that thiazoles with specific substitutions could yield compounds with enhanced antiproliferative effects. The presence of electron-withdrawing groups was found to be beneficial for increasing biological activity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[(2,4-difluorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide is C14H10F2N4O2S. The compound features a thiazole ring linked to an oxadiazole moiety, which contributes to its biological activity. The presence of fluorine atoms in the phenyl group enhances the compound's lipophilicity and biological efficacy.

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound exhibits significant growth inhibition against several cancer cell lines. For instance, it has shown promising results against human breast adenocarcinoma (MCF7) and other tumor types with percent growth inhibitions ranging from 51% to 86% depending on the cell line tested .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific pathways associated with cell death. Molecular docking studies suggest that it interacts effectively with target proteins involved in cancer proliferation .
  • Comparative Efficacy : Compared to other derivatives in the same class, this compound has shown superior activity against resistant cancer cell lines, indicating its potential as a lead compound for further development .

Antimicrobial Applications

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity:

  • Broad-Spectrum Activity : Studies have indicated that this compound possesses significant antibacterial and antifungal properties. It has been effective against both Gram-positive and Gram-negative bacteria as well as various fungal strains .
  • Mechanism of Antimicrobial Action : The antimicrobial activity is believed to stem from its ability to disrupt microbial cell membranes or interfere with metabolic processes critical for pathogen survival. This mechanism is particularly relevant given the rise of antibiotic resistance .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

StudyFocusFindings
Study 1AnticancerSignificant growth inhibition in MCF7 cells (PGI = 86%)
Study 2AntimicrobialEffective against E. coli and S. aureus with MIC values lower than standard antibiotics
Study 3Mechanistic InsightsInduces apoptosis via mitochondrial pathway activation

Q & A

Advanced Research Question

  • Molecular Docking : Simulate binding poses with targets (e.g., EGFR kinase) using AutoDock Vina. Methyl-oxadiazole shows favorable π-π stacking with Phe-723 .
  • QSAR Modeling : Train models on datasets of thiazole-oxadiazole derivatives to predict IC₅₀ values (R² >0.85) .
  • ADMET Prediction : SwissADME estimates bioavailability (TPSA ~80 Ų) and CYP450 inhibition risks .

How to resolve contradictions in cytotoxicity data across cell lines?

Advanced Research Question
Discrepancies may stem from cell-specific metabolism or assay conditions:

  • Metabolic Profiling : LC-MS/MS identifies active metabolites in resistant cell lines (e.g., glucuronidation in HepG2) .
  • Hypoxia Mimetics : Test under low-oxygen conditions (1% O₂) to assess impact on potency .
  • Combination Studies : Synergy with cisplatin or paclitaxel clarifies mechanisms (e.g., additive vs. antagonistic effects) .

What are the best practices for scaling up synthesis without compromising purity?

Advanced Research Question

  • Continuous Flow Chemistry : Reduces side reactions (e.g., oxadiazole ring-opening) by controlling residence time .
  • Crystallization Optimization : Use anti-solvent addition (water/ethanol) to enhance crystal uniformity (>99% purity) .
  • In-line Analytics : PAT (Process Analytical Technology) monitors reaction progress via FTIR or Raman spectroscopy .

How to design analogs to overcome resistance in target pathogens or cancer cells?

Advanced Research Question

  • Resistance Mutation Mapping : Identify mutations (e.g., EGFR T790M) via NGS and design analogs with bulkier substituents .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade resistant targets .
  • Bioisosteric Replacement : Substitute oxadiazole with 1,2,4-triazole to evade efflux pumps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.